3-Ethyl-1-benzofuran-2-carboxylic acid
Description
Significance of the Benzofuran (B130515) Core in Organic Chemistry and Natural Products
The benzofuran nucleus is a fundamental structural unit found in a wide array of both natural and synthetic compounds. niscair.res.in This scaffold is present in numerous biologically active natural products, often exhibiting a range of pharmacological properties. core.ac.uk In the field of medicinal chemistry, the benzofuran ring system is considered a "privileged structure" because it can interact with various biological targets. Consequently, derivatives of benzofuran have been explored for a multitude of therapeutic applications. core.ac.ukmdpi.com
The synthesis of the benzofuran ring is a key topic in organic chemistry, with numerous methods developed for its construction. nih.gov These synthetic strategies include acid-catalyzed cyclizations, transition-metal catalyzed reactions like Sonogashira and Heck couplings, and photocyclizations. nih.gov The ability to functionalize the benzofuran core at various positions allows chemists to create a diverse library of molecules with tailored properties. nih.gov
Overview of Carboxylic Acid Functionality within Benzofuran Systems
The presence of a carboxylic acid group, particularly at the C-2 position, imparts distinct chemical characteristics to the benzofuran scaffold. This functional group makes the molecule acidic and provides a reactive site for a variety of chemical transformations. mdpi.com
Structural Context of 3-Ethyl-1-benzofuran-2-carboxylic acid within the Broader Benzofuran Landscape
This compound is a specific derivative of the parent compound, benzofuran-2-carboxylic acid. nist.gov Its structure is defined by two key features: a carboxylic acid group at the C-2 position and an ethyl group at the C-3 position of the benzofuran ring system.
The placement of the ethyl group at the C-3 position is a significant structural modification compared to the unsubstituted parent molecule. This alkyl substituent can influence the electronic properties and steric environment of the furan (B31954) ring, which may, in turn, affect the molecule's reactivity and biological interactions. The synthesis of 3-substituted benzofurans often requires specific strategies to control the regioselectivity of the substitution. nih.govnih.gov
While detailed research on this compound is limited, the synthesis of its ethyl ester precursor, ethyl 3-ethyl-1-benzofuran-2-carboxylate, would likely be a key step. This ester could then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. nih.gov The study of analogous compounds, such as 3-methyl-1-benzofuran-2-carboxylic acid and other 3-substituted-benzofuran-2-carboxylic esters, provides valuable insight into the potential chemical behavior and significance of this compound class. chemsynthesis.comnih.gov
Data Tables
Table 1: Physicochemical Properties of Benzofuran-2-Carboxylic Acid and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 496-41-3 | 193-196 |
| Ethyl benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.20 | 3199-61-9 | N/A |
| Ethyl 3-methyl-1-benzofuran-2-carboxylate | C₁₂H₁₂O₃ | 204.23 | 22367-82-4 | N/A |
| This compound | C₁₁H₁₀O₃ | 190.20 | Not Available | Not Available |
Data sourced from references chemsynthesis.comchemsynthesis.comsigmaaldrich.com. Data for the title compound is not publicly available.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJMNAIMOCVKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510769 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-96-0 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms in the Formation of Benzofuran 2 Carboxylic Acids
Mechanistic Pathways of Cyclization Reactions to Benzofuran (B130515) Systems
The formation of the benzofuran scaffold can be achieved through numerous cyclization strategies, each with its own distinct mechanism. These methods typically involve the intramolecular reaction of a suitably substituted benzene (B151609) ring precursor.
One common approach is the acid-catalyzed cyclization . For instance, o-(1-alkynyl)anisoles can undergo cyclization mediated by acids like p-toluenesulfonic acid to yield 2-substituted benzofurans. beilstein-journals.org Another pathway involves the reaction of salicylaldehydes with α-halo esters, such as ethyl bromoacetate, in the presence of a base. niscair.res.in This reaction proceeds through an initial Williamson ether synthesis to form an ether intermediate, which then undergoes an intramolecular cyclization. A proposed mechanism for a similar one-pot, three-step synthesis involves the in situ formation of an ether, followed by base-mediated ester hydrolysis. This generates a carbanion from the active methylene (B1212753) group, which then attacks the aldehydic carbon to form the five-membered furan (B31954) ring. Subsequent dehydration leads to the final benzofuran product. scielo.br
Transition-metal-catalyzed reactions offer a powerful and versatile toolkit for benzofuran synthesis. nih.gov These include:
Palladium-catalyzed reactions : A widely used method is the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, which proceeds via a tandem Sonogashira coupling and a 5-endo-dig cyclization. beilstein-journals.orgscielo.br
Heck-type cyclizations : Intramolecular Heck reactions can be employed to construct the benzofuran ring. nih.govacs.org
Carbonylative cyclizations : These reactions introduce a carbonyl group during the cyclization process, often utilizing palladium catalysts and carbon monoxide. nih.gov
Radical cyclizations provide another avenue to the benzofuran system. nih.gov These reactions involve the generation of a radical species that cyclizes to form the heterocyclic ring.
The table below summarizes various cyclization strategies for forming benzofuran systems.
| Cyclization Strategy | Key Reactants/Catalysts | General Mechanism | Reference |
|---|---|---|---|
| Acid-Catalyzed Cyclization | o-(1-alkynyl)anisoles, p-toluenesulfonic acid | Protonation followed by intramolecular nucleophilic attack. | beilstein-journals.org |
| Williamson Ether Synthesis & Intramolecular Cyclization | Salicylaldehydes, α-halo esters, Base (e.g., K₂CO₃) | Initial ether formation, followed by base-mediated intramolecular condensation/cyclization. | niscair.res.inscielo.br |
| Palladium-Catalyzed Heteroannulation (Sonogashira) | 2-halophenols, terminal alkynes, Pd catalyst, Cu co-catalyst | Tandem Sonogashira coupling followed by a 5-endo-dig cyclization. | beilstein-journals.orgscielo.br |
| Heck-Type Cyclization | Appropriate olefinic precursors, Pd catalyst | Intramolecular Heck reaction to form the C-C bond of the furan ring. | nih.govacs.org |
Detailed Analysis of Rearrangement Mechanisms (e.g., Perkin Rearrangement)
The Perkin rearrangement is a classic and effective method for converting coumarins into benzofuran-2-carboxylic acids. wikipedia.orgnih.gov This reaction, first reported by William Henry Perkin in 1870, involves the ring contraction of a 2-halocoumarin or 3-halocoumarin in the presence of a base, such as sodium hydroxide (B78521). wikipedia.orgnih.gov
The mechanism of the Perkin rearrangement is proposed to initiate with a base-catalyzed cleavage of the lactone ring in the halocoumarin. nih.gov This ring-opening step results in the formation of a dianion intermediate of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. Following this, an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide center occurs. nih.gov This displacement of the halide ion leads to the formation of the benzofuran ring and yields the final benzofuran-2-carboxylic acid product upon acidification. nih.gov While this is a widely accepted proposal, it has been noted that it does not fully account for the lack of activation typically required for an SN reaction at a vinyl halide position. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times while achieving high yields. nih.gov
Another relevant rearrangement strategy involves the transformation of 2,3-dihydrobenzofurans. Under acidic conditions, these precursors can rearrange to form different benzofuran isomers. For example, the selective synthesis of 3-formylbenzofurans from specific 2,3-dihydrobenzofuran (B1216630) intermediates proceeds through a proposed diprotonated intermediate, which is stabilized by fluorinated alcohol solvents. nih.gov This intermediate undergoes a ring-opening, followed by a ring-closure at a different position, aromatization, and hydrolysis to yield the rearranged product. nih.gov
Role of Key Intermediates and Transition States in Benzofuran Ring Formation
The mechanisms for forming the benzofuran ring are characterized by a series of crucial intermediates and transition states that dictate the reaction's course and outcome.
In many transition-metal-catalyzed reactions, organometallic intermediates are fundamental. For instance, in palladium-catalyzed C-H functionalization reactions used to modify the benzofuran core, the mechanism is often proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com A key step involves the formation of a five-membered palladacycle intermediate after a concerted metalation-deprotonation (CMD) step. mdpi.com This palladacycle then undergoes oxidative addition with a coupling partner (e.g., an aryl iodide), leading to a Pd(IV) intermediate, which subsequently undergoes reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst. mdpi.com Similarly, in intramolecular Heck reactions, palladium-olefin intermediates are crucial for the subsequent migratory insertion and β-hydride elimination steps that form the ring. acs.org
In base-catalyzed cyclizations, ionic intermediates play a pivotal role. As mentioned in the Perkin rearrangement, a dianion intermediate is proposed to be the key species that enables the intramolecular nucleophilic attack to close the furan ring. nih.gov In other base-mediated syntheses starting from salicylaldehydes, the formation of a carbanion on the active methylene group is the critical step that initiates the intramolecular cyclization onto the aldehyde's carbonyl group. scielo.br
Another significant intermediate in some benzofuran syntheses is the ortho-quinone methide (o-QM) . These highly reactive species can be generated in situ and then undergo reactions to form dihydrobenzofuran rings, which can be precursors to fully aromatic benzofurans. researchgate.net
The transition states in these reactions govern the stereochemistry and regiochemistry of the final product. For example, in the cyclization step of palladium-catalyzed reactions, the geometry of the transition state during the migratory insertion or reductive elimination step determines which bonds are formed and the spatial arrangement of the substituents. The stability of these transition states is influenced by steric and electronic factors of the substrates and ligands on the metal center.
The table below highlights key intermediates involved in various benzofuran synthesis mechanisms.
| Intermediate Type | Reaction Pathway | Description | Reference |
|---|---|---|---|
| Palladacycle | Palladium-Catalyzed C-H Functionalization | A cyclic organopalladium intermediate formed via C-H activation, crucial for catalytic cycles. | mdpi.com |
| Dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid | Perkin Rearrangement | Formed by base-catalyzed ring opening of a halocoumarin, enabling intramolecular cyclization. | nih.gov |
| Carbanion | Base-Catalyzed Intramolecular Cyclization | Generated on an active methylene group, acts as a nucleophile to attack an electrophilic center (e.g., carbonyl) to form the ring. | scielo.br |
| ortho-Quinone Methide (o-QM) | In situ generation and trapping | A highly reactive intermediate that can undergo cycloadditions or other reactions to form (dihydro)benzofuran structures. | researchgate.net |
| Diprotonated Intermediate | Acid-Catalyzed Rearrangement of Dihydrobenzofurans | A proposed intermediate in the rearrangement of certain dihydrobenzofurans to form substituted benzofurans. | nih.gov |
Derivatization and Structural Modification Strategies for 3 Ethyl 1 Benzofuran 2 Carboxylic Acid Scaffolds
Functionalization of the Benzofuran (B130515) Ring System
The benzofuran ring system offers several positions for functionalization, allowing for the introduction of a variety of substituents to modulate the biological activity of the parent compound.
Halogenation Reactions at Defined Positions
Halogenation of the benzofuran ring is a common strategy to enhance the lipophilicity and metabolic stability of the molecule. Electrophilic halogenation of the benzofuran ring typically occurs on the benzene (B151609) portion, with the position of substitution being directed by the existing substituents. For 3-Ethyl-1-benzofuran-2-carboxylic acid, the electron-donating nature of the furan (B31954) oxygen atom activates the benzene ring towards electrophilic attack. The positions most susceptible to halogenation are C5 and C7. The choice of halogenating agent and reaction conditions can influence the regioselectivity.
Commonly used halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reactions are typically carried out in a suitable solvent such as carbon tetrachloride or acetic acid.
Table 1: Halogenation Reactions on Benzofuran Scaffolds
| Position | Halogenating Agent | Solvent | Expected Product |
|---|---|---|---|
| C5 | N-Bromosuccinimide | Carbon Tetrachloride | 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid |
| C7 | N-Chlorosuccinimide | Acetic Acid | 7-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid |
Alkylation and Arylation of the Benzofuran Core
The introduction of alkyl and aryl groups onto the benzofuran nucleus can significantly impact the molecule's interaction with biological targets. Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation and alkylation of the benzofuran core. The regioselectivity of these reactions is often directed by the electronic properties of the benzofuran ring and can be controlled by the choice of catalyst and directing groups.
For this compound, the C4 and C6 positions on the benzene ring are potential sites for arylation or alkylation via directed C-H functionalization. Alternatively, palladium-catalyzed direct arylation has been successfully applied to 2-substituted benzofurans, leading to functionalization at the C3 position. However, with the C3 position already occupied by an ethyl group, reactions would be directed elsewhere. Palladium-catalyzed C2-arylation is also a known transformation for benzofurans.
Table 2: Palladium-Catalyzed Arylation of Benzofuran Derivatives
| Position | Coupling Partner | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| C4/C6 | Aryl bromide | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene |
Regioselective Introduction of Substituents
The regioselective introduction of various functional groups onto the benzofuran scaffold is crucial for developing structure-activity relationships. The inherent reactivity of the benzofuran ring, influenced by the ethyl group at C3 and the carboxylic acid at C2, dictates the preferred sites of substitution.
Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, are expected to occur primarily at the C5 and C7 positions of the benzene ring due to the activating effect of the furan oxygen. The directing effect of the substituents can be exploited to achieve high regioselectivity. For instance, Friedel-Crafts acylation of 2,3-disubstituted benzofurans typically yields the 5- or 7-acyl derivative.
Table 3: Regioselective Functionalization of the Benzofuran Ring
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5/C7 | 5-Acyl-3-ethyl-1-benzofuran-2-carboxylic acid |
Modification of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and hydrazides, which can serve as bioactive conjugates.
Esterification and Amidation Reactions for Conjugate Formation
Esterification and amidation of the C2-carboxylic acid are fundamental transformations for creating prodrugs or for linking the benzofuran scaffold to other bioactive molecules. nih.govresearchgate.net
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. researchgate.net This reaction is often facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride, or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).
Table 4: Synthesis of Ester and Amide Conjugates
| Reaction | Reagents | Product Type | Example Conjugate |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Ethyl Ester | Ethyl 3-ethyl-1-benzofuran-2-carboxylate |
| Amidation | Benzylamine, HATU, DIPEA | Benzylamide | N-Benzyl-3-ethyl-1-benzofuran-2-carboxamide |
Synthesis of Hydrazides and Related Bioactive Conjugates
The synthesis of hydrazides from this compound opens up pathways to a variety of heterocyclic conjugates with potential biological activities. rasayanjournal.co.inresearchgate.net The first step is the conversion of the carboxylic acid to its corresponding ester, typically the ethyl ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide.
The resulting 3-ethyl-1-benzofuran-2-carbohydrazide is a key intermediate that can be further derivatized. For example, condensation with various aldehydes and ketones yields Schiff bases. Cyclization of these intermediates or the hydrazide itself can lead to the formation of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known pharmacophores.
Table 5: Synthesis of Hydrazide and Heterocyclic Conjugates
| Starting Material | Reagents | Intermediate/Product |
|---|---|---|
| Ethyl 3-ethyl-1-benzofuran-2-carboxylate | Hydrazine hydrate | 3-Ethyl-1-benzofuran-2-carbohydrazide |
| 3-Ethyl-1-benzofuran-2-carbohydrazide | Benzaldehyde | N'-(Phenylmethylene)-3-ethyl-1-benzofuran-2-carbohydrazide (Schiff base) |
| 3-Ethyl-1-benzofuran-2-carbohydrazide | Carbon disulfide, KOH | 5-(3-Ethyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol |
Development of Derivatization Reagents for Analytical Enhancement (General for Carboxylic Acids)
The analytical determination of carboxylic acids often presents challenges due to their inherent physicochemical properties. These compounds typically exhibit high polarity, low volatility, and poor thermal stability, which can complicate their separation and detection using modern analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). colostate.edu Furthermore, many simple carboxylic acids lack a strong chromophore or fluorophore, resulting in low sensitivity when using common UV-Visible or fluorescence detectors. nih.govresearchgate.net To overcome these limitations, derivatization is employed. This process chemically modifies the carboxylic acid to create a new compound (a derivative) with properties more suitable for the chosen analytical method. researchgate.netobrnutafaza.hr Derivatization can enhance volatility for GC analysis, improve detectability for HPLC, and increase ionization efficiency for mass spectrometry (MS). obrnutafaza.hrcfsilicones.com
Strategies for Gas Chromatography (GC) Analysis
For a compound to be amenable to GC analysis, it must be volatile and thermally stable enough to travel through the GC column without decomposing. obrnutafaza.hr The primary goal of derivatizing carboxylic acids for GC is to convert the polar carboxyl group into a less polar, more volatile functional group. colostate.edu The two most common strategies are silylation and alkylation (esterification). libretexts.org
Silylation: This is a widely used technique where the active hydrogen of the carboxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrsigmaaldrich.com The resulting silyl (B83357) esters are significantly more volatile, less polar, and more thermally stable than the parent acids. obrnutafaza.hrcfsilicones.com Silylating reagents are highly reactive and can derivatize a wide range of functional groups, including alcohols, phenols, amines, and thiols, in addition to carboxylic acids. sigmaaldrich.com
Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, most commonly a methyl ester, which exhibits greater volatility and improved chromatographic behavior. colostate.edulibretexts.org Ester derivatives are generally more stable than silyl derivatives. libretexts.org Traditional methods include the Fischer esterification, which uses an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com Other reagents, such as those containing pentafluorobenzyl (PFB) groups like PFB-Br, can be used to introduce halogens, which significantly enhances the response of an electron capture detector (ECD). libretexts.org
Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Abbreviation | Target Group | Derivative Formed | Key Advantages |
|---|---|---|---|---|---|
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH₂, -SH | Trimethylsilyl (TMS) Ester | Very versatile, highly reactive, volatile by-products. obrnutafaza.hrsigmaaldrich.com |
| N,O-bis(trimethylsilyl)acetamide | BSA | -COOH, -OH, -NH₂, etc. | Trimethylsilyl (TMS) Ester | Highly reactive, applicable to a wide range of compounds. | |
| Alkylating Agents | Methanol / Acetyl Chloride | - | -COOH | Methyl Ester | Simple, forms stable derivatives. nih.gov |
| Diazomethane | - | -COOH | Methyl Ester | Reacts rapidly without catalysts, but is highly toxic and explosive. colostate.eduthermofisher.com | |
| Pentafluorobenzyl Bromide | PFB-Br | -COOH, Alcohols, Thiols | Pentafluorobenzyl (PFB) Ester | Creates derivatives ideal for highly sensitive Electron Capture Detection (ECD). libretexts.org |
Strategies for High-Performance Liquid Chromatography (HPLC) Analysis
In contrast to GC, volatility is not a concern for HPLC. Instead, derivatization for HPLC aims to enhance the detectability of the analyte. This is typically achieved by attaching a chemical moiety that strongly absorbs UV-Visible light (a chromophore) or one that fluoresces (a fluorophore). nih.gov This pre-column derivatization is particularly useful for carboxylic acids that lack these features naturally, allowing for highly sensitive and selective detection. nih.gov
UV-Visible Derivatization: Reagents for this purpose introduce a strong chromophore into the carboxylic acid molecule. Aromatic halides like p-bromophenacyl bromide (BPB) react with carboxylic acids to produce phenacyl ester derivatives that absorb strongly in the UV region. libretexts.org
Fluorescence Derivatization: For even greater sensitivity, fluorescent tags are attached. This is a common strategy for analyzing biologically important molecules like fatty acids and prostaglandins. thermofisher.com A variety of reagent classes have been developed, including coumarin (B35378) analogues, fluorescent alkyl halides, and fluorescent diazoalkanes. nih.gov For example, 9-anthryldiazomethane (B78999) (ADAM) is a fluorescent diazomethyl derivative that has been widely used to derivatize biomolecules for sensitive detection. thermofisher.com Other reagents, such as N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), have been synthesized to act as fluorescent labels for carboxylic acids, enabling detection at picogram levels. researchgate.net
Table 2: Common Derivatization Reagents for HPLC Analysis of Carboxylic Acids
| Reagent | Abbreviation | Detection Mode | Reaction Conditions | Detection Limit Example |
|---|---|---|---|---|
| 9-Anthryldiazomethane | ADAM | Fluorescence | Catalyst-free reaction in organic solvents. thermofisher.com | Femtomole range. thermofisher.com |
| 1-Pyrenyldiazomethane | PDAM | Fluorescence | Catalyst-free reaction; more stable than ADAM. thermofisher.com | 20-30 femtomoles, about 5x better than ADAM. thermofisher.com |
| 5-(Bromomethyl)fluorescein | - | Fluorescence | Reacts with carboxyl groups. thermofisher.com | High sensitivity due to strong fluorescence. thermofisher.com |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide | Br-MAMC | Fluorescence | Acetone, K₂CO₃, 18-crown-6, 30°C for 20 min. researchgate.net | 12.5 pg for derivatized undecylenic acid. researchgate.net |
| p-Bromophenacyl Bromide | BPB | UV-Visible | Crown ether catalyst in non-aqueous solvent. libretexts.org | 50 ng of derivatized acid. libretexts.org |
Strategies for Chiral Separations
Many pharmaceuticals and biologically active compounds are chiral carboxylic acids, existing as enantiomers. Since enantiomers have identical physical properties, their separation requires a chiral environment. One common approach is to derivatize the racemic carboxylic acid with a single enantiomer of a chiral derivatizing agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatography columns. wikipedia.org
A variety of chiral derivatizing reagents have been developed for this purpose, often containing an amine group that can form an amide bond with the carboxylic acid. rsc.orgdocumentsdelivered.com For instance, (S)-anabasine has been used as a derivatization reagent for chiral carboxylic acids, allowing for their enantiomeric separation by LC-MS/MS. nih.gov This derivatization not only enabled the separation of the enantiomers but also significantly increased their detection response in the mass spectrometer by 20- to 160-fold. nih.gov
Table 3: Chiral Derivatization Reagents for Enantiomeric Resolution of Carboxylic Acids
| Reagent | Abbreviation | Analytical Technique | Principle |
|---|---|---|---|
| (S)-Anabasine | ANA | LC/ESI-MS/MS | Forms diastereomeric amides, enabling both chiral separation and enhanced MS detection. nih.govresearchgate.net |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine | OTPA | HPLC-UV | Forms diastereomeric amides with a permanent positive charge, aiding separation. researchgate.net |
| 1-(4-Dansylaminophenyl)ethylamine | DAPEA | HPLC-Fluorescence | Acts as a fluorescent chiral tag, forming diastereomeric amides for sensitive detection and separation. documentsdelivered.com |
| Various Chiral Amines (e.g., 1-Phenylethylamine) | - | Crystallization / HPLC | Forms diastereomeric salts with the chiral acid, which can often be separated by crystallization or chromatography. wikipedia.org |
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 1 Benzofuran 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 3-Ethyl-1-benzofuran-2-carboxylic acid, both ¹H and ¹³C NMR spectra would provide a complete map of the carbon and proton environments.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl substituent, the aromatic protons on the benzofuran (B130515) core, and the acidic proton of the carboxyl group. The ethyl group would manifest as a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling. The four aromatic protons on the benzene (B151609) ring portion would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.2-7.8 ppm), reflecting their distinct chemical environments and coupling interactions. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (often >10 ppm), the position and broadness of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Eleven distinct signals would be expected: nine for the benzofuran-carboxylic acid core and two for the ethyl group. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ > 165 ppm). The aromatic and furan-ring carbons would resonate in the typical range of δ 110-160 ppm. The methylene and methyl carbons of the ethyl group would appear in the upfield aliphatic region of the spectrum. libretexts.org
Predicted NMR Data for this compound ¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | >10.0 | Broad Singlet |
| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.20 - 7.80 | Multiplet |
| Methylene (-CH₂CH₃) | ~2.90 | Quartet |
¹³C NMR (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| Carbonyl (-COOH) | ~168.0 |
| C7a | ~155.0 |
| C3a | ~128.0 |
| Aromatic (C4, C5, C6, C7) | 120.0 - 130.0 |
| Furan (B31954) (C2, C3) | 115.0 - 145.0 |
| Benzene (C-O) | ~112.0 |
| Methylene (-CH₂) | ~18.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, TOF ES+)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₀O₃), the exact molecular weight is 190.0630 g/mol .
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry would be used to determine the accurate mass of the molecular ion to within a few parts per million. This high precision allows for the unambiguous determination of the elemental formula (C₁₁H₁₀O₃), confirming the identity of the compound. In positive-ion mode using Electrospray Ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 191.0703.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation pathways. Key fragmentation processes for carboxylic acids include the loss of small neutral molecules or radicals. libretexts.org For this compound, prominent fragmentation pathways are expected to include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond to form an acylium ion [M-17]⁺.
Loss of a carboxyl group (•COOH): Cleavage resulting in the [M-45]⁺ fragment.
Loss of an ethyl radical (•C₂H₅): Cleavage of the C3-ethyl bond, leading to the [M-29]⁺ ion, which would be a stable benzofuran-2-carboxylic acid cation.
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion, yielding an [M-44]⁺• radical cation.
Analysis of 2-aroylbenzofuran derivatives has shown that acylium ions are often among the most intense fragments observed. researchgate.netnih.gov
Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Identity |
|---|---|
| 191.07 | [M+H]⁺ |
| 190.06 | [M]⁺• |
| 173.06 | [M-OH]⁺ |
| 161.03 | [M-C₂H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by features characteristic of the carboxylic acid group and the aromatic system.
The most prominent feature for a carboxylic acid is the extremely broad O-H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist as dimers in the solid state or in concentrated solutions.
The carbonyl (C=O) stretch of the carboxyl group is expected to produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. The exact position is influenced by conjugation with the benzofuran ring system. Other key absorptions include C-O stretching vibrations between 1210 and 1320 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 2850-2960 cm⁻¹ range. nih.gov
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
X-ray Crystallography for Absolute Configuration, Bond Geometries, and Crystal Packing
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, its expected solid-state structure can be inferred from the known structure of the parent compound, 1-benzofuran-2-carboxylic acid, and related molecules. researchgate.net
Molecular Geometry: The benzofuran ring system is expected to be essentially planar. The carboxylic acid group and the ethyl group would be substituted at the C2 and C3 positions of the furan ring, respectively. Bond lengths and angles within the benzofuran core would be consistent with those of a fused aromatic heterocyclic system.
Crystal Packing and Intermolecular Interactions: A defining feature in the crystal structure of most carboxylic acids is the formation of a centrosymmetric dimer through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This R²₂(8) hydrogen-bonding motif is a highly stable arrangement that would be the primary interaction governing the crystal packing. In addition to these strong hydrogen bonds, the crystal structure would be stabilized by weaker interactions, such as C-H···O contacts and potential π-π stacking between the planar benzofuran ring systems of adjacent dimers, contributing to a dense and stable three-dimensional lattice. researchgate.netvensel.org The ethyl groups would likely be oriented to minimize steric hindrance and participate in van der Waals interactions within the crystal packing.
Computational Chemistry and Molecular Modeling of 3 Ethyl 1 Benzofuran 2 Carboxylic Acid and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For benzofuran-2-carboxylic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on optimized molecular geometry, electronic distribution, and vibrational frequencies. nih.govresearchgate.net
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and kinetic stability. jetir.org The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. jetir.orgmdpi.com For a typical benzofuran-2-carboxylic acid structure, these calculations reveal the distribution of electron density and the molecule's potential for charge transfer. researchgate.netphyschemres.org
Vibrational analysis via DFT allows for the prediction of infrared (IR) spectra. jetir.org These theoretical spectra can be correlated with experimental data to confirm molecular structure. For 3-Ethyl-1-benzofuran-2-carboxylic acid, key vibrational modes would include the stretching frequencies of the carboxylic acid O-H group (typically a broad band), the C=O carbonyl stretch, and vibrations associated with the benzofuran (B130515) ring system. jetir.orgderpharmachemica.com The calculated geometric parameters, such as bond lengths and angles, generally show good agreement with experimental values obtained from techniques like X-ray diffraction. researchgate.net
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.367 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.632 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.735 | Indicates chemical reactivity and stability. jetir.org |
| Ionization Potential (I) | 6.367 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.632 | Energy released when an electron is added. |
| Global Hardness (η) | 2.367 | Measures resistance to change in electron distribution. |
Note: The values in Table 1 are representative figures for the 1-benzofuran-2-carboxylic acid core based on literature data and serve as an estimate for related analogues. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov For this compound and its analogues, docking simulations can identify potential biological targets and predict how these compounds might interact within the target's binding site.
Studies on various benzofuran derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes implicated in cancer such as Pim-1 kinase, PI3K, VEGFR-2, and lymphoid tyrosine phosphatase (LYP). nih.govnih.govnih.gov The docking process involves generating a grid around the active site of the target protein and then fitting the ligand into this site in various conformations, each of which is scored based on a function that estimates binding affinity. icm.edu.pl
The output of a docking simulation provides a binding model, which is a 3D representation of the ligand within the receptor's binding pocket. This model allows for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. The simulation also calculates a binding affinity or docking score (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy value typically indicates a more stable and favorable interaction.
For benzofuran-2-carboxylic acid analogues, the carboxylic acid moiety is often a key feature, capable of forming strong hydrogen bonds or salt-bridge interactions with the target protein. nih.govpdbj.org The benzofuran scaffold itself can participate in hydrophobic and π-π stacking interactions. The nature and position of substituents, such as the ethyl group at the C3 position, can significantly influence the binding mode and affinity by occupying specific sub-pockets within the active site.
| Compound Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Benzofuran-2-carboxylic acid derivative | Pim-1 Kinase | -7.5 to -9.0 |
| Substituted Benzofuran | PI3K | -8.0 to -9.5 |
| Halogenated Benzofuran | Cannabinoid Receptor 2 (CB2) | -9.0 to -10.5 |
| Benzofuran carboxamide | HCV NS5B Polymerase | -8.5 to -10.0 |
Note: The values in Table 2 are illustrative and represent typical ranges found in docking studies of benzofuran derivatives against various biological targets. Actual values depend on the specific ligand, target, and software used.
A critical outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. researchgate.net Analysis of the binding poses of benzofuran inhibitors has revealed recurring interaction patterns.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Lysine (Lys), Arginine (Arg), Serine (Ser), Histidine (His) |
| Benzofuran Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Benzofuran Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| C3-Ethyl Group | Hydrophobic / van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. scilit.comdntb.gov.ua Computational approaches, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships for a series of analogues. researchgate.net
For benzofuran derivatives, SAR studies have shown that the type and position of substituents on the benzofuran core are critical determinants of biological effect. nih.govresearchgate.net For example, the introduction of halogen atoms or other electron-withdrawing groups can enhance potency in certain contexts. researchgate.net
From a computational perspective, 3D-QSAR models can be built for a series of this compound analogues with known biological activities. These models correlate the compounds' activities with their calculated steric and electrostatic fields. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that a bulky, electropositive substituent at the C5 or C6 position of the benzene (B151609) ring is favorable for activity, guiding the design of more potent analogues. The presence of the carboxylic acid group is often found to be essential for activity against many targets, serving as a key pharmacophoric feature. nih.govnih.gov
Prediction of Chemical Reactivity via Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
The chemical reactivity of a molecule can be predicted by analyzing its electronic properties, specifically through the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs), which are readily calculated using DFT. nih.govresearchgate.net
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of varying charge distribution. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow), corresponding to areas rich in electrons and susceptible to electrophilic attack. These are expected around the carbonyl oxygen of the carboxylic acid and the oxygen atom of the furan (B31954) ring. researchgate.netjetir.org Regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack, such as the acidic proton of the carboxyl group. researchgate.net
FMO theory focuses on the HOMO and LUMO. The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of a molecule's stability and reactivity; a smaller gap implies that the molecule is more easily excited and thus more reactive. nih.govjetir.org These analyses provide a theoretical foundation for understanding the reaction mechanisms and potential metabolic fate of this compound and its analogues.
Mechanistic Insights into the Biological Activity of Benzofuran 2 Carboxylic Acid Derivatives in Vitro Studies
Modulation of Specific Enzyme Activities by Benzofuran-2-carboxylic Acid Analogues
Benzofuran-2-carboxylic acid and its analogues have been identified as potent modulators of various enzyme families, demonstrating diverse mechanisms of inhibition.
Carboxylic acids, including derivatives of benzofuran-2-carboxylic acid, are recognized as a versatile class of carbonic anhydrase (CA) inhibitors. nih.govacs.org Their inhibitory action is not confined to a single mechanism; instead, they can interact with carbonic anhydrases in several ways. nih.govunifi.it One primary mechanism involves the carboxylate anion directly coordinating with the zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, a method similar to classical sulfonamide inhibitors. unifi.it Another mechanism involves the inhibitor anchoring to the zinc-bound water/hydroxide ion via hydrogen bonds. nih.govacs.orgunifi.it Some derivatives can also physically block the entrance to the active site cavity or bind to an adjacent pocket outside the active site, which interferes with key residues like the proton shuttle His64, thereby inhibiting catalytic activity. nih.govunifi.it
Studies on novel benzofuran-based carboxylic acid derivatives have demonstrated effective and selective inhibition of specific human carbonic anhydrase (hCA) isoforms. nih.govnih.gov For instance, certain derivatives featuring benzoic or hippuric acid moieties linked to a benzofuran (B130515) tail showed potent, submicromolar inhibition against the cancer-related isoform hCA IX. nih.govacs.org
Below is a table summarizing the inhibitory activity of selected benzofuran-2-carboxylic acid derivatives against various human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |
| 9b | >100 | 42.8 | 0.91 | 1.8 |
| 9c | 63.4 | 8.5 | 1.2 | 0.88 |
| 9e | 1.5 | 3.7 | 0.79 | 2.1 |
| 9f | 35.6 | 26.3 | 0.56 | 3.4 |
| 11a | >100 | >100 | 35.7 | 2.5 |
| 11b | >100 | >100 | 19.0 | 10.1 |
| Data sourced from studies on benzofuran-based carboxylic acids. acs.org |
Benzofuran-2-carboxylic acids have emerged as a promising scaffold for the development of kinase inhibitors. nih.gov Fragment-based screening followed by structure-guided optimization has led to the discovery of potent inhibitors of Pim-1, a proto-oncogene serine/threonine-protein kinase. nih.govpdbj.org X-ray crystallography of the inhibitor-enzyme complex reveals that the inhibitory mechanism relies on key interactions within the kinase's active site. pdbj.orgresearchgate.net The carboxylic acid and amino groups of the benzofuran derivatives form important salt-bridge and hydrogen bond interactions, which are crucial for their potent inhibition of Pim-1 and Pim-2. nih.govpdbj.orgresearchgate.net
Certain compounds have demonstrated good selectivity for the Pim kinase family when tested against a large panel of kinases. nih.gov In addition to Pim kinases, benzofuran derivatives have shown inhibitory activity against other kinases like cyclin-dependent kinase 2 (CDK2) and death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). nih.govresearchgate.net For CDK2, a hybridisation strategy combining benzofuran and piperazine (B1678402) moieties was used to design type II inhibitors that lock the kinase in an inactive conformation. nih.gov
| Compound | Target Kinase | IC₅₀ / Kᵢ |
| Derivative 29 | Pim-1 | Potent Inhibition |
| Derivative 38 | Pim-1 | Potent Inhibition |
| Derivative 39 | Pim-1 | Potent Inhibition |
| Compound D14 | LYP | Kᵢ = 1.34 μM |
| Compound D34 | LYP | Kᵢ = 0.93 μM |
| Compound 40 | DRAK2 | IC₅₀ = 0.33 μM |
| Compound 41 | DRAK2 | IC₅₀ = 0.25 μM |
| Data compiled from various studies on benzofuran derivatives. nih.govresearchgate.netnih.gov |
The therapeutic potential of benzofuran-2-carboxylic acid derivatives extends to other enzyme targets. Recent studies have identified them as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), an enzyme that plays a significant role in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov The benzofuran-2-carboxylic acid scaffold acts as a phosphotyrosine (pTyr) mimic, enabling it to bind to and inhibit LYP. nih.gov The most active compounds in one study, D14 and D34, were found to be reversible inhibitors of LYP with Kᵢ values of 1.34 μM and 0.93 μM, respectively, and demonstrated selectivity over other phosphatases. nih.gov
Furthermore, some benzofuran derivatives have been evaluated as inhibitors of chorismate mutase, an enzyme found in bacteria, suggesting potential as antitubercular agents. nih.gov
Cellular Mechanistic Investigations
In vitro cell-based assays have been instrumental in understanding how benzofuran-2-carboxylic acid derivatives affect cellular processes, leading to outcomes such as programmed cell death (apoptosis).
Several benzofuran derivatives have been shown to exert antiproliferative activity by inducing apoptosis in various human cancer cell lines. nih.gov For example, the benzofuran derivative Moracin N was found to induce mitochondrial apoptosis in non-small-cell lung carcinoma (NSCLC) cells. frontiersin.org The pro-apoptotic effects of some benzofuran-based carboxylic acids have been confirmed in breast cancer cell lines, where they were shown to cause cell cycle disturbances. nih.gov
The induction of apoptosis is a key mechanism for the anticancer potential of these compounds. nih.gov Studies have shown that treatment with certain derivatives leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and the induction of the p53 tumor suppressor protein in cancer cells. semanticscholar.org In colon cancer models, benzofuran-isatin conjugates have also been identified as potential apoptosis-inducing agents. nih.gov Similarly, novel benzofuran-3(2H)-one derivatives were found to inhibit DRAK2, a kinase involved in cell death signaling, thereby protecting pancreatic islet β-cells from apoptosis. researchgate.net
The relationship between benzofuran derivatives and reactive oxygen species (ROS) is complex, with different analogues exhibiting either ROS-generating or antioxidant properties. frontiersin.orgnih.govmdpi.com Under normal physiological conditions, ROS act as signaling molecules involved in processes like cell growth, differentiation, and apoptosis. dtu.dk
One study demonstrated that the benzofuran derivative Moracin N triggers both apoptosis and autophagy in lung cancer cells through the accumulation of ROS. frontiersin.org The generation of ROS leads to mitochondrial dysregulation, which in turn activates the apoptotic pathway. frontiersin.org Conversely, other studies have highlighted the antioxidant and neuroprotective effects of different benzofuran derivatives. nih.gov For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were shown to significantly reduce NMDA-induced ROS generation in cultured neurons. nih.gov Similarly, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have been investigated for their antioxidant capacity, showing an ability to reduce intracellular ROS levels and protect neuronal cells from catechol-induced death. mdpi.comnih.gov This suggests that the specific substitutions on the benzofuran ring are critical in determining whether the compound promotes or mitigates oxidative stress.
Receptor Binding and Ligand-Receptor Interaction Studies (e.g., Cannabinoid Receptor 2 Agonism)
In vitro studies have been instrumental in elucidating the mechanistic insights into the biological activity of benzofuran-2-carboxylic acid derivatives, particularly their interaction with cannabinoid receptors. Research has focused on designing and synthesizing derivatives that exhibit high affinity and selectivity for the Cannabinoid Receptor 2 (CB2), which is a key target in the endocannabinoid system involved in immunomodulation and neuroinflammation. nih.gov
A series of 2,3-dihydro-1-benzofuran derivatives have been developed and evaluated as potent and selective CB2 receptor agonists. nih.gov These studies provide a framework for understanding how structural modifications to the benzofuran scaffold influence receptor binding and functional activity. The design of these compounds was informed by the hypothesis that the benzofuran scaffold could mimic the structure of other known CB2 agonists, such as N-alkyl-isatin acylhydrazone derivatives. nih.gov
The interaction of these benzofuran derivatives with the CB2 receptor has been characterized through competitive binding assays and functional activity studies. nih.govmdpi.com For instance, in competitive binding assays using membranes from CHO-K1 cells stably transfected with human CB2 receptors, the binding affinity of novel compounds is determined by their ability to displace a radiolabeled ligand, such as [³H]-CP-55940. mdpi.com
Several compounds from a series of 2,3-dihydro-1-benzofuran derivatives have demonstrated high potency at the CB2 receptor. scilit.com Notably, compounds designated as MDA42 and MDA39 were identified as the most potent in this series. nih.gov Further investigation into the stereochemistry of these interactions revealed that the S enantiomer of the most selective compound, MDA7 (also known as compound 18), was the active enantiomer, designated as MDA104 (compound 33). nih.govnih.govscilit.com
Functional activity, a crucial aspect of ligand-receptor interaction, is often assessed using γ-[³⁵S]GTP binding assays. In this system, agonists stimulate the binding of γ-[³⁵S]GTP, providing a measure of the compound's efficacy. The efficacies (Emax) for CB2 are typically expressed as a percentage of the efficacy of a reference compound. nih.gov This demonstrates that not only do these benzofuran-2-carboxylic acid derivatives bind to the CB2 receptor, but they also activate it, confirming their role as agonists. nih.gov
The following table summarizes the binding affinity and functional activity data for selected benzofuran-2-carboxylic acid derivatives at the CB2 receptor from in vitro studies.
| Compound | CB2 Binding Affinity (Kᵢ) | CB2 Functional Activity (Efficacy) | Selectivity over CB1 |
| MDA7 (compound 18) | High | Agonist | High |
| MDA104 (compound 33) | High (S enantiomer of MDA7) | Active enantiomer | High |
| MDA42 (compound 19) | Most Potent | Agonist | High |
| MDA39 (compound 30) | Most Potent | Agonist | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with benzofuran-2-carboxylic acid derivatives. Ethylation at the C3 position can be achieved via palladium-catalyzed C–H functionalization or alkylation using ethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Optimize solvent systems (e.g., ethyl methyl ketone or DMF) and temperature (reflux conditions) to enhance regioselectivity .
- Step 3 : Purify via column chromatography or recrystallization. Monitor purity using HPLC (≥95% recommended for pharmacological studies) .
- Key Data :
| Method | Catalyst/Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd-catalyzed C–H ethylation | Pd(OAc)₂, ligand | DMF | ~60-70 | 90-95 |
| Alkylation with ethyl bromide | K₂CO₃ | Ethyl methyl ketone | ~50-60 | 85-90 |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., ethyl group at C3, carboxylic acid at C2) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (CCDC deposition recommended) .
- Mass Spectrometry : Confirm molecular weight (theoretical: 206.19 g/mol for C₁₁H₁₀O₃) .
Q. What are the preliminary biological applications of benzofuran-2-carboxylic acid derivatives in drug discovery?
- Applications :
- Antimicrobial Agents : Test against Gram-positive/negative bacteria via MIC assays .
- Anticancer Candidates : Screen for cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?
- Strategies :
- Continuous Flow Reactors : Improve heat/mass transfer for Pd-catalyzed reactions .
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to map optimal conditions .
- Challenges : Ethyl group migration or over-alkylation may occur at >100°C; monitor via TLC .
Q. What mechanistic insights explain the regioselectivity of ethylation at the C3 position in benzofuran derivatives?
- Hypothesis :
- Electron-rich C3 position due to adjacent oxygen in the furan ring facilitates electrophilic substitution .
- Steric effects from the carboxylic acid group at C2 direct ethylation to C3 .
- Validation : DFT calculations to compare activation energies for C3 vs. C4 ethylation pathways .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact bioactivity?
- SAR Studies :
- Methyl Derivatives : Lower logP values reduce cellular uptake .
- Ethyl Derivatives : Enhanced metabolic stability in liver microsome assays .
- Data Table :
| Substituent | logP | IC₅₀ (μM, MCF-7) | Metabolic Half-life (h) |
|---|---|---|---|
| -CH₃ | 1.2 | 45.2 | 1.5 |
| -C₂H₅ | 1.8 | 28.7 | 3.2 |
Q. What advanced analytical methods resolve contradictions in reported purity vs. bioactivity data?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
